Thiocyclam

Description

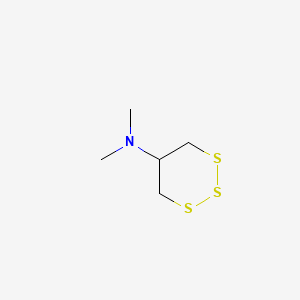

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyltrithian-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS3/c1-6(2)5-3-7-9-8-4-5/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVLJEWNNDHELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CSSSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31895-22-4 (oxalate[1:1]salt) | |

| Record name | Thiocyclam [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031895213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9047209 | |

| Record name | N,N-Dimethyl-1,2,3-trithian-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31895-21-3 | |

| Record name | Thiocyclam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31895-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyclam [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031895213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-1,2,3-trithian-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Trithian-5-amine, N,N-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCYCLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YQ0903F7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Thiocyclam on Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are crucial ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] In insects, nAChRs are predominantly located in the central nervous system and serve as a primary target for a major class of insecticides.[3] Thiocyclam is a selective insecticide derived from the natural toxin nereistoxin (NTX), which was originally isolated from the marine annelid Lumbriconereis heteropoda.[4] Thiocyclam and other nereistoxin analogues, such as cartap, are valued for their efficacy against a range of insect pests.[5] This technical guide provides a comprehensive overview of the molecular mechanism by which thiocyclam exerts its effects on nAChRs, detailing its binding characteristics, the functional consequences of this interaction, and the established experimental protocols used for its study.

Nicotinic Acetylcholine Receptor (nAChR) Overview

Structure and Function

nAChRs are pentameric proteins, meaning they are composed of five subunits arranged symmetrically around a central ion-conducting pore.[3] These subunits are diverse, with multiple α and β variants identified, and their specific combination determines the pharmacological and physiological properties of the receptor subtype.[2] The binding of the endogenous agonist, acetylcholine (ACh), or other agonists to the extracellular domain at the interface between subunits induces a conformational change.[6] This change opens the transmembrane ion channel, allowing a rapid influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the postsynaptic membrane and the generation of an excitatory signal.[1]

Key Binding Sites

Two principal types of binding sites on the nAChR are relevant to the action of thiocyclam:

-

Orthosteric (Agonist) Binding Site: Located on the extracellular domain at the interface of two subunits. This is where acetylcholine and competitive agonists/antagonists bind.

-

Non-Competitive Blocker (NCB) Site: Located within the ion channel pore itself. Ligands that bind here can physically obstruct the channel, preventing ion flow regardless of whether an agonist is bound at the orthosteric site.[6][7]

Thiocyclam's Core Mechanism of Action

The primary mechanism of action for thiocyclam, consistent with its parent compound nereistoxin, is non-competitive antagonism via open channel block .[5][8]

Non-Competitive Channel Blockade

Thiocyclam and its active metabolite, nereistoxin, are potent blockers of the nAChR's ion channel.[8][9] Rather than competing with acetylcholine at the orthosteric binding site, they bind to the distinct Non-Competitive Blocker (NCB) site within the pore.[5] This interaction physically occludes the channel, thereby preventing the translocation of ions and inhibiting neuronal depolarization. This steric hindrance mechanism effectively shuts down receptor function even in the presence of an agonist.[6]

Studies have shown that nereistoxin and cartap are potent and competitive displacers of radiolabeled channel blockers like [³H]thienylcyclohexylpiperidine ([³H]TCP), confirming their interaction with the NCB site.[5][8]

Potential Dual Action

There is some evidence to suggest that nereistoxin may also interact with the agonist binding site, as it has been shown to displace the agonist [³H]imidacloprid in honeybee (Apis mellifera) head membranes.[8] However, related analogues like cartap do not exhibit this activity, and the primary insecticidal effect and neurotoxicity of the entire class are attributed to the direct block of the ion channel.[5][8]

Quantitative Data on Nereistoxin Analogue-nAChR Interactions

Direct and comprehensive quantitative data for thiocyclam is sparse in publicly accessible literature. However, data from studies on its parent compound, nereistoxin (NTX), and the closely related pro-insecticide, cartap, provide valuable insights into its potency at the NCB site.

| Compound | Assay Type | Radioligand | Preparation | Potency (IC₅₀) | Reference(s) |

| Nereistoxin (NTX) | Competitive Binding | [³H]TCP | Honeybee head membranes | ~200 nM | [8] |

| Cartap | Competitive Binding | [³H]TCP | Honeybee head membranes | ~200 nM | [8] |

| Imidacloprid | Competitive Binding | [³H]Imidacloprid | Honeybee head membranes | 2.9 nM | [10] |

| Nicotine | Competitive Binding | [³H]Nicotine | Human brain membranes | 0.51 nM (High affinity site) | [11] |

Note: The IC₅₀ values for NTX and Cartap reflect their potency at the non-competitive blocker (NCB) site within the channel pore. The values for imidacloprid and nicotine are provided for comparison and reflect potency at the orthosteric (agonist) binding site.

Key Experimental Protocols

The characterization of thiocyclam's mechanism of action relies on two primary experimental techniques: radioligand binding assays to determine site interaction and electrophysiology to measure functional block.

Radioligand Binding Assay for the NCB Site

This protocol outlines a competitive displacement assay to measure the affinity of a test compound (e.g., thiocyclam) for the non-competitive blocker site using [³H]TCP.

Objective: To determine the IC₅₀ value of thiocyclam for the nAChR channel pore.

Materials:

-

Insect head membrane preparation (e.g., from honeybees or fruit flies).

-

[³H]TCP (radioligand for the NCB site).

-

Test compound: Thiocyclam, dissolved in an appropriate solvent.

-

Binding buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize insect heads in ice-cold buffer. Centrifuge the homogenate at low speed to remove large debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash and resuspend the membrane pellet in fresh binding buffer.

-

Assay Setup: In microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [³H]TCP (typically at or below its Kd), and varying concentrations of thiocyclam. Include control tubes for total binding (no competitor) and non-specific binding (excess of a known non-labeled NCB, like phencyclidine).

-

Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the thiocyclam concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes how to functionally assess the channel-blocking properties of thiocyclam on nAChRs expressed in Xenopus laevis oocytes.

Objective: To measure the functional inhibition of ACh-evoked currents by thiocyclam.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the desired nAChR subunits.

-

Microinjection apparatus.

-

Perfusion system.

-

Recording chamber.

-

Solutions: ND96 recording solution, acetylcholine (agonist), and thiocyclam (antagonist).

Methodology:

-

Oocyte Preparation and Injection: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis. Inject the oocytes with a solution containing the cRNA for the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.[13][14]

-

Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two electrodes: one for measuring membrane voltage and one for injecting current.[12]

-

Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential, typically between -70 mV and -90 mV.[10][15]

-

Agonist Application: Perfuse the oocyte with a solution containing a fixed concentration of acetylcholine (e.g., the EC₅₀ concentration) to elicit an inward current. Record the peak current amplitude.

-

Antagonist Application: After a washout period, co-apply acetylcholine with varying concentrations of thiocyclam. Record the peak current amplitude in the presence of the antagonist.

-

Data Analysis: For each thiocyclam concentration, calculate the percentage of inhibition of the control ACh-evoked current. Plot the percentage of inhibition against the logarithm of the thiocyclam concentration and fit the data to determine the IC₅₀ for functional block.

Visualizations of Pathways and Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

Caption: Standard signaling pathway of a nicotinic acetylcholine receptor (nAChR).

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Nicotinic acetylcholine receptors: from basic science to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanisms and binding site locations for noncompetitive antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modeling Noncompetitive Antagonism of a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nereistoxin and cartap neurotoxicity attributable to direct block of the insect nicotinic receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nereistoxin interaction with the acetylcholine receptor-ionic channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicity and nicotinic acetylcholine receptor interaction of imidacloprid and its metabolites in Apis mellifera (Hymenoptera: Apidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 13. multichannelsystems.com [multichannelsystems.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thiocyclam Hydrogen Oxalate: Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiocyclam hydrogen oxalate, a broad-spectrum insecticide. The document details its chemical structure, physicochemical properties, mode of action, synthesis, and analytical methodologies. Quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.

Chemical Identity and Physicochemical Properties

Thiocyclam hydrogen oxalate (CAS RN: 31895-22-4) is the acid oxalate salt of the pro-insecticide thiocyclam, which belongs to the nereistoxin analogue class of insecticides.[1] Nereistoxin is a naturally occurring neurotoxin isolated from the marine annelid Lumbriconereis heteropoda.[2] The hydrogen oxalate salt form enhances the compound's stability and solubility for experimental and commercial applications.[1]

dot

Caption: Chemical Structure of Thiocyclam Hydrogen Oxalate.

The key physicochemical properties of Thiocyclam hydrogen oxalate are summarized in the table below. It is a white to slightly yellow crystalline powder with high solubility in water.[3]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₄S₃ | [3][4] |

| Molecular Weight | 271.38 g/mol | [3] |

| IUPAC Name | N,N-dimethyltrithian-5-amine;oxalic acid | [1][5] |

| CAS Number | 31895-22-4 | [1][5] |

| Appearance | White to slightly yellow crystalline powder | [3] |

| Melting Point | 125–128°C (with decomposition) | [3][6] |

| Vapor Pressure | 0.545 mPa (at 20°C) | [2][3] |

| Water Solubility | 16,300 mg/L (at 20°C, pH 7) | [3][4] |

| Solubility in Organic Solvents (at 20°C) | Methanol: 17,000 mg/L; Acetone: 500 mg/L; Ethanol: 1.9 g/L; Xylene: <10 g/L; Hexane: 10 mg/L | [3][6] |

| Partition Coefficient (log Pₒw) | -0.07 (at 20°C, pH 7) | [3] |

| Dissociation Constant (pKa) | 3.95 | [3] |

Mode of Action

Thiocyclam hydrogen oxalate functions as a selective insecticide with systemic, contact, and stomach action.[7][8] It is a pro-insecticide that is metabolically converted to the active compound, nereistoxin.[2][9] The primary mechanism of action involves the antagonism of nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[1][10]

This disruption of cholinergic signaling leads to the blockage of synaptic transmission, resulting in paralysis and eventual death of the target insect.[1][8][11] At lower concentrations, it can exhibit a dualistic effect, initially acting as a nAChR agonist, which can cause initial stimulation of the nervous system.[1] Thiocyclam is effective against a wide range of chewing and sucking pests, including those from the orders Lepidoptera, Coleoptera, Diptera, and Thysanoptera.[2][7][9]

Experimental Protocols

Synthesis of Thiocyclam Hydrogen Oxalate

The industrial synthesis of Thiocyclam hydrogen oxalate is a multi-step process. A[1][4] prevalent method utilizes disosultap (2-N,N-dimethylamino-1,3-propanediol thiosulfate) as a key precursor, which undergoes a cyclocondensation reaction with a sulfur source, typically sodium sulfide, to form the thiocyclam free base. T[1]his base is then converted to its hydrogen oxalate salt to improve stability and solubility.

Caption: General workflow for Thiocyclam hydrogen oxalate synthesis.

Detailed Protocol:

-

Reaction Setup: An aqueous solution of the thiocyclam precursor is mixed with a medium solvent like toluene. 2[1][12]. Cyclization: The mixture is cooled to below 0°C. An aqueous solution of sodium sulfide is then added dropwise over a period of 0.5 to 5 hours, maintaining the temperature between -15°C and 5°C. 3[12]. Heat Preservation: The reaction mixture is then maintained at a specific temperature for 0.5 to 5 hours to ensure the completion of the cyclization reaction. 4[1][12]. Separation: After the reaction, the mixture is filtered. The filtrate layers are separated, and the lower aqueous layer is removed. 5[12]. Salt Formation: The oil layer (toluene containing the thiocyclam free base) is heated to 20-30°C. 6[1][12]. Precipitation: Oxalic acid is slowly added to the heated oil layer. The mixture is then further heated to 40-60°C and held for 0.5 to 2 hours to facilitate the precipitation of Thiocyclam hydrogen oxalate. 7[1][12]. Isolation: The mixture is cooled, and the precipitated product is isolated by filtration and then dried.

[12]#### 3.2. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A high-performance liquid chromatographic (HPLC) method with an internal standard is used for the quantitative determination of Thiocyclam hydrogen oxalate in technical and formulation samples.

[13]dot

Caption: Workflow for HPLC analysis of Thiocyclam hydrogen oxalate.

Protocol Details:

[13]* Principle: The Thiocyclam hydrogen oxalate content is determined by comparing the peak area ratio of the analyte to an internal standard in the sample with that of a known standard.

-

Apparatus: A high-performance liquid chromatograph equipped with a UV detector (e.g., Shimadzu CLASS VP-Series with Diode Array UV Detector) and a PC-based data system.

-

Column: Stainless steel Inertsil ODS-3 column (5 µm, 15 cm x 4.6 mm I.D.).

-

Reagents:

-

Thiocyclam Hydrogen Oxalate Analytical Standard

-

Benzoic Acid (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Phosphoric Acid

-

-

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in water (40:60 v/v)

-

Flow Rate: 0.5 mL/min

-

Detection Wavelength: 262 nm

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Procedure:

-

Internal Standard (IS) Solution Preparation: Accurately weigh 8.4 g of Benzoic Acid into a 1000-mL volumetric flask and dissolve in Acetonitrile.

-

Standard Solution Preparation: Accurately weigh about 250 mg of Thiocyclam hydrogen oxalate standard into a 50-mL volumetric flask. Add 20 mL of the mobile phase, sonicate for 10 minutes to dissolve, and make up to volume. Pipette 10 mL of this stock solution into another 50-mL volumetric flask, add 5.0 mL of the IS solution, and make up to volume with the mobile phase.

-

Sample Solution Preparation: Accurately weigh about 300 mg of the Thiocyclam hydrogen oxalate sample into a 50-mL volumetric flask. Follow the same dissolution and dilution procedure as for the standard solution, including the addition of 5.0 mL of the IS solution.

-

Analysis: Inject the standard solution successively until the variation in the peak area ratio is less than 2.0%. Then, inject the standard and sample solutions and measure the ratio of the peak areas of Thiocyclam hydrogen oxalate to the internal standard.

-

Efficacy and Toxicological Data

Thiocyclam hydrogen oxalate is effective against a range of agricultural pests. Its toxicological profile has been evaluated to determine its safety for non-target organisms.

Bio-efficacy Against Rice Pests

A study conducted during two seasons demonstrated the efficacy of Thiocyclam hydrogen oxalate 50% SP in controlling major rice pests.

[14]| Treatment (g a.i. ha⁻¹) | Dead Heart (%) | White Ear Head (%) | Leaf Folder Infestation (%) | Yield (kg ha⁻¹) | | :--- | :--- | :--- | :--- | :--- | | Sali (Kharif) Season 2016 | | | | | | Thiocyclam 200 | 2.3 | 1.4 | 3.0 | 5069 | | Thiocyclam 350 | 3.3 | 1.6 | 3.2 | 4861 | | Thiocyclam 500 | 2.0 | 1.3 | 2.8 | 5097 | | Ahu (Rabi) Season 2017 | | | | | | Thiocyclam 200 | 1.9 | 1.0 | - | 4691 | | Thiocyclam 350 | - | - | - | - | | Thiocyclam 500 | 1.8 | 0.5 | - | 4861 | Source: Bioefficacy of Thiocyclam Hydrogen Oxalate 50 SP against Major Pests of Rice

[14]#### 4.2. Toxicological Profile

The toxicological data for Thiocyclam hydrogen oxalate is crucial for risk assessment.

| Parameter | Value | Species | Reference |

| Acute Oral LD₅₀ | 1470 mg/kg | Rat | |

| Acute Dermal LD₅₀ | >2000 mg/kg | Rat | |

| Fish LC₅₀ (96 h) | 0.32 mg/L | Carp | |

| 0.04 mg/L | Trout | ||

| Daphnia EC₅₀ (48 h) | 0.02 mg/L | Daphnia sp. | |

| Algae EC₅₀ (72 h) | 0.9 mg/L | Green algae | |

| Bee LD₅₀ (96 h, oral) | 2.86 µ g/bee | Bee | |

| Bee LD₅₀ (96 h, topical) | 40.9 µ g/bee | Bee |

The compound is classified as harmful if swallowed or in contact with skin and is very toxic to aquatic life with long-lasting effects.

Thiocyclam hydrogen oxalate remains a significant insecticide due to its broad-spectrum activity and systemic properties. This guide provides core technical information for professionals in agricultural science and drug development. A thorough understanding of its chemical properties, mode of action, and analytical methods is essential for its effective and safe use in research and pest management programs. Further research into its environmental fate and potential resistance mechanisms in target pests is warranted.

References

- 1. Thiocyclam Hydrogen Oxalate | Research Chemical [benchchem.com]

- 2. Thiocyclam hydrogen oxalate | 31895-22-4 [chemicalbook.com]

- 3. Buy Thiocyclam hydrogen oxalate (EVT-298736) | 31895-22-4 [evitachem.com]

- 4. Thiocyclam oxalate (Ref: SAN 1551) [sitem.herts.ac.uk]

- 5. Thiocyclam hydrogen oxalate | C7H13NO4S3 | CID 35969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. peptechbio.com [peptechbio.com]

- 8. awiner.com [awiner.com]

- 9. Thiocyclam hydrogen oxalate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Epitome Elite® 500SP | 2025 Update [greenlife.co.ke]

- 11. pomais.com [pomais.com]

- 12. Thiocyclam synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 13. ppqs.gov.in [ppqs.gov.in]

- 14. researchgate.net [researchgate.net]

- 15. Thiocyclam hydrogen oxalate Safety Data Sheets(SDS) lookchem [lookchem.com]

An In-depth Technical Guide to the Synthesis of Thiocyclam and its Nereistoxin Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Thiocyclam and its nereistoxin analogues, a class of insecticides derived from a naturally occurring marine toxin. This document details the core synthetic methodologies, presents quantitative data in a comparative format, and elucidates the mechanism of action through signaling pathway diagrams. The information is intended to serve as a valuable resource for researchers and professionals involved in pesticide development and neurotoxicology.

Introduction

Nereistoxin, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda, serves as the prototype for a significant class of insecticides.[1] Due to its potent insecticidal activity, coupled with high mammalian toxicity, research efforts have focused on the synthesis of analogues with improved safety profiles while retaining efficacy. Thiocyclam, Cartap, Bensultap, and Thiosultap are prominent examples of such synthetic analogues that function as pro-insecticides, metabolizing to the active nereistoxin in the target organism.[1][2] These compounds act as non-competitive antagonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to paralysis and death.[2][3] This guide explores the key synthetic routes to these important agrochemicals.

Synthesis Pathways

The synthesis of Thiocyclam and its analogues primarily revolves around the construction of the core aminopropane backbone and the introduction of sulfur-containing functionalities. Several distinct industrial and laboratory-scale methods have been developed, each with its own set of advantages and challenges.

Synthesis of Thiocyclam

Two primary routes for the synthesis of Thiocyclam have been established: one starting from disosultap and another from 1,3-propanedithiol.

A prevalent industrial method for synthesizing Thiocyclam hydrogen oxalate involves the cyclocondensation of disosultap (2-N,N-dimethylamino-1,3-propanediol thiosulfate) with sodium sulfide.[4] This is followed by conversion to the hydrogen oxalate salt.

An alternative laboratory-scale synthesis of Thiocyclam involves the reaction of nereistoxin (4-(N,N-Dimethylamino)-1,2-dithiolan) with an alkali metal salt of a polythionate in a two-phase system.[5]

Synthesis of Nereistoxin Analogues

The synthesis of nereistoxin analogues such as Cartap, Bensultap, and Thiosultap typically starts from a common intermediate, 2-dimethylamino-1,3-dichloropropane or a related precursor.

Cartap hydrochloride, or 1,3-bis(carbamoylthio)-2-(N,N-dimethylamino)propane hydrochloride, can be synthesized from 2-dimethylamino-1,3-dichloropropane. The process involves reaction with sodium thiosulfate followed by treatment with sodium cyanide and subsequent hydrolysis with hydrochloric acid.[6] An alternative "one-pot" synthesis using carbonyl sulfide and ammonia has also been reported.[7][8]

Bensultap is synthesized by reacting the sodium salt of benzenethiolsulfonate with N,N-dimethyl-1,3-dichloro-2-propylamine or N,N-dimethyl-2,3-dichloropropylamine in ethanol.[9]

Thiosultap-disodium is produced by the reaction of 2-dimethylamino-1,3-propanedithiol with disodium thiosulfate in an aqueous medium.[10]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of Thiocyclam and its analogues, compiled from various sources.

Table 1: Synthesis of Thiocyclam Hydrogen Oxalate from Disosultap [11]

| Parameter | Value |

| Reactants | |

| Disosultap (aqueous solution) | 1 part (molar equivalent) |

| Sodium Sulfide (aqueous solution) | 1 to 1.5 parts (molar equivalent) |

| Oxalic Acid | 1 part (molar equivalent to Thiocyclam base) |

| Reaction Conditions | |

| Solvent | Toluene |

| Cyclization Temperature | -15°C to 5°C |

| Cyclization Time | 0.5 to 5 hours |

| Salt Formation Temperature | 40°C to 60°C |

| Salt Formation Time | 0.5 to 2 hours |

| Yield and Purity | |

| Molar Yield | > 95% |

| Purity | > 95% |

Table 2: Synthesis of Cartap Hydrochloride [6]

| Parameter | Value |

| Reactants | |

| 2-Dimethylamino-1,3-dichloropropane | 850 kg |

| Sodium Thiosulfate | 152 kg |

| Sodium Cyanide | 98 kg |

| Hydrochloric Acid | 190 kg |

| Reaction Conditions | |

| Step 1 (with Sodium Thiosulfate) | Elevated temperature, 5 hours |

| Step 2 (with Sodium Cyanide) | Room temperature, 4 hours |

| Step 3 (Hydrolysis with HCl) | Room temperature, 2 hours |

| Yield | |

| Final Product (Cartap Hydrochloride) | 1250 kg |

Experimental Protocols

Synthesis of Thiocyclam Hydrogen Oxalate from Disosultap[11]

-

An aqueous solution of disosultap is mixed with toluene in a reaction vessel.

-

The mixture is cooled to a temperature between -15°C and 5°C.

-

An aqueous solution of sodium sulfide is added dropwise over a period of 0.5 to 5 hours while maintaining the temperature.

-

The reaction mixture is stirred for an additional 0.5 to 5 hours to complete the cyclization.

-

The reaction mixture is filtered to remove solid byproducts.

-

The filtrate layers are separated, and the aqueous layer is discarded.

-

The organic layer containing the Thiocyclam free base is washed with water.

-

The organic layer is then heated to 20-30°C.

-

Solid oxalic acid is slowly added to the heated organic layer.

-

The mixture is further heated to 40-60°C and held for 0.5 to 2 hours to facilitate the precipitation of the hydrogen oxalate salt.

-

The mixture is cooled, and the precipitated Thiocyclam hydrogen oxalate is collected by filtration.

-

The product is dried to yield a crystalline solid.

Synthesis of Cartap Hydrochloride[6]

-

2-Dimethylamino-1,3-dichloropropane is dissolved in an aqueous solvent.

-

Sodium thiosulfate is added, and the mixture is heated at an elevated temperature for 5 hours.

-

The solvent is partially removed, and the reaction mass is cooled to room temperature.

-

Sodium cyanide is slowly added, and the reaction is continued for 4 hours.

-

The resulting product, 2-dimethylamino-1,3-dithiocyanatopropane, is filtered, washed with water, and dried.

-

The dried intermediate is slurried in a suitable solvent and filtered to remove byproducts.

-

Hydrochloric acid is added to the filtrate at room temperature, and the mixture is stirred for 2 hours.

-

The precipitated Cartap hydrochloride is collected by filtration and dried.

Mechanism of Action: Nicotinic Acetylcholine Receptor Blockade

Thiocyclam and its analogues are pro-insecticides that are metabolized in insects to the active compound, nereistoxin. Nereistoxin is a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[2][3]

In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to nAChRs on the postsynaptic membrane. This binding opens the ion channel of the receptor, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the postsynaptic membrane and the propagation of a nerve impulse.[12]

Nereistoxin binds to a site within the ion channel of the nAChR, physically blocking the passage of ions even when acetylcholine is bound to the receptor.[13][14] This non-competitive antagonism prevents the depolarization of the postsynaptic membrane, thereby disrupting synaptic transmission. The blockage of cholinergic signaling leads to paralysis and ultimately the death of the insect.

The downstream signaling cascade initiated by Ca²⁺ influx through nAChRs, which can involve the activation of phosphoinositide 3-kinase (PI3K)-Akt pathways and other cellular responses, is consequently inhibited by the action of nereistoxin.[12] This disruption of vital intracellular signaling further contributes to the neurotoxic effects.

Conclusion

The synthesis of Thiocyclam and its nereistoxin analogues represents a significant area of research in the development of effective and safer insecticides. The synthetic pathways detailed in this guide, primarily originating from precursors like disosultap and 2-dimethylamino-1,3-dichloropropane, offer various strategies for the production of these compounds. Understanding the nuances of these synthetic routes, coupled with a clear comprehension of their mechanism of action at the nicotinic acetylcholine receptor, is crucial for the continued development of novel and improved pest management solutions. The quantitative data and experimental protocols provided herein serve as a foundational resource for researchers and professionals in this field. Further research focusing on optimizing these synthetic routes for greater efficiency, reduced environmental impact, and enhanced safety is warranted.

References

- 1. Nereistoxin|1631-58-9|Research Chemical [benchchem.com]

- 2. Marine Origin Ligands of Nicotinic Receptors: Low Molecular Compounds, Peptides and Proteins for Fundamental Research and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Action of nereistoxin on recombinant neuronal nicotinic acetylcholine receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiocyclam Hydrogen Oxalate | Research Chemical [benchchem.com]

- 5. DD296685A5 - PROCESS FOR THE PREPARATION OF THIOCYCLAM - Google Patents [patents.google.com]

- 6. environmentclearance.nic.in [environmentclearance.nic.in]

- 7. Synthesis method of cartap - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN106748937A - The synthetic method of cartap - Google Patents [patents.google.com]

- 9. Nereistoxin - Wikipedia [en.wikipedia.org]

- 10. Thiosultap-disodium [sitem.herts.ac.uk]

- 11. CN103755680A - Thiocyclam synthesis method - Google Patents [patents.google.com]

- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Nereistoxin and cartap neurotoxicity attributable to direct block of the insect nicotinic receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Thiocyclam: A Technical Guide to its Classification as a Nereistoxin Analogue Insecticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocyclam is a broad-spectrum insecticide classified as a nereistoxin analogue. This technical guide provides an in-depth analysis of its core classification, detailing its chemical relationship to nereistoxin, its mechanism of action as a nicotinic acetylcholine receptor (nAChR) channel blocker, and the experimental methodologies used for its characterization. Quantitative data on its bioactivity and toxicity are presented, along with visualizations of key pathways and experimental workflows to support advanced research and development.

Introduction

Thiocyclam is a synthetic insecticide that was first developed in the late 1960s.[1] It belongs to the nereistoxin analogue class of insecticides, a group of compounds structurally and functionally related to the natural toxin nereistoxin.[1] Nereistoxin was originally isolated from the marine segmented worm Lumbriconereis heteropoda.[1][2][3] Thiocyclam and other analogues, such as cartap and bensultap, were developed to mimic the insecticidal properties of nereistoxin with potentially improved safety profiles for non-target organisms.[2][3]

The insecticidal activity of thiocyclam stems from its in-vivo conversion to nereistoxin, which then acts on the insect's central nervous system.[1][4] Specifically, it functions as a blocker of the nicotinic acetylcholine receptor (nAChR) ion channel, placing it in the Insecticide Resistance Action Committee (IRAC) Mode of Action (MoA) Group 14.[3][5] This guide will explore the technical details of this classification, providing a comprehensive resource for researchers in insecticide science and neurotoxicology.

Chemical Basis of Classification: Thiocyclam and Nereistoxin

The classification of thiocyclam as a nereistoxin analogue is rooted in its chemical structure and its metabolic conversion to nereistoxin.[1] Thiocyclam itself is a pro-insecticide, meaning it is converted into its active form within the insect's body.[3][4]

Table 1: Chemical Properties of Thiocyclam and Nereistoxin

| Property | Thiocyclam | Nereistoxin |

| IUPAC Name | N,N-dimethyl-1,2,3-trithian-5-amine | N,N-dimethyl-1,2-dithiolan-4-amine |

| CAS Number | 31895-21-3 | 1631-58-9 |

| Molecular Formula | C5H11NS3 | C5H11NS2 |

| Molecular Weight | 181.4 g/mol | 149.3 g/mol |

| Chemical Structure | N,N-dimethylamino group on a 1,2,3-trithiane ring | N,N-dimethylamino group on a 1,2-dithiolane ring |

The key structural difference is the three-sulfur atom ring (1,2,3-trithiane) in thiocyclam compared to the two-sulfur atom ring (1,2-dithiolane) in nereistoxin.[4][6] This structural similarity allows for the metabolic conversion of thiocyclam to nereistoxin within the insect.[1]

Mechanism of Action: nAChR Channel Blockade

The primary target of nereistoxin, the active metabolite of thiocyclam, is the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[1][2][3] Unlike neonicotinoids which are nAChR agonists, nereistoxin acts as a channel blocker.[2][5]

The process is as follows:

-

Binding: Nereistoxin binds to a site within the ion channel of the nAChR.[1][3]

-

Blockade: This binding physically obstructs the flow of ions (primarily sodium, potassium, and calcium) through the channel.[1][8][9]

-

Inhibition of Neurotransmission: The blockage prevents the depolarization of the postsynaptic membrane that would normally occur upon acetylcholine binding, thus inhibiting nerve signal transmission.[1]

-

Paralysis and Death: The continuous disruption of cholinergic neurotransmission leads to paralysis and ultimately the death of the insect.

It is important to note that nereistoxin is considered a non-competitive antagonist of the nAChR.[3]

Quantitative Bioactivity and Toxicity

The efficacy and toxicity of thiocyclam have been evaluated in various insect species and non-target organisms. The following tables summarize key quantitative data.

Table 2: Insecticidal Efficacy of Thiocyclam (LC50 values)

| Pest Species | Life Stage | LC50 | Reference |

| Tuta absoluta (Tomato leafminer) | 3rd Instar Larvae | 28.67 mg/L | [10] |

| Tuta absoluta (Tomato leafminer) | 3rd Instar Larvae | 65.17 mg a.i./L | [11] |

| Tuta absoluta (Tomato leafminer) | Eggs | 154.98 mg a.i./L | [11] |

| Tuta absoluta (Tomato leafminer) | Pupae | 105.66 mg a.i./L | [11] |

Table 3: Acute Toxicity of Thiocyclam-hydrogenoxalate in Non-Target Organisms

| Organism | Test | Value | Reference |

| Rat | Acute Oral LD50 | 399 mg/kg | [12] |

| Rat | Acute Dermal LD50 | 1000 mg/kg | [12] |

| Rat | Inhalation LC50 (4h) | >4.5 mg/L | [12] |

| Japanese Quail | Acute LD50 | 3.45 mg/kg | [12] |

| Rainbow Trout | Acute LC50 (96h) | 0.04 mg/L | [12] |

| Daphnia magna | Acute EC50 (48h) | 2.01 mg/L | [12] |

| Honeybee | Oral Acute LD50 (48h) | 11.9 µ g/bee | [12] |

Experimental Protocols

Characterizing the interaction of nereistoxin analogues with the nAChR involves several key experimental techniques.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor. A competitive binding assay is commonly employed.

Protocol Outline:

-

Membrane Preparation: Isolate cell membranes containing the target nAChRs from a suitable source, such as insect heads (e.g., Musca domestica).[13]

-

Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled ligand known to bind to the nAChR (e.g., [³H]-nicotine or [³H]-epibatidine) and varying concentrations of the unlabeled test compound (e.g., thiocyclam or nereistoxin).

-

Separation: Separate the bound from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.[14]

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique allows for the functional characterization of ion channels, such as nAChRs, expressed in a heterologous system like Xenopus laevis oocytes.

Protocol Outline:

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog.

-

cRNA Injection: Inject the oocytes with cRNA encoding the specific subunits of the insect nAChR of interest.

-

Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression on the cell membrane.

-

Recording:

-

Place an oocyte in a recording chamber and perfuse with a saline solution.

-

Impale the oocyte with two microelectrodes: one for voltage clamping and one for current recording.

-

Apply the agonist (e.g., acetylcholine) to elicit an inward current through the nAChRs.

-

Co-apply the antagonist (e.g., nereistoxin) with the agonist to observe the blocking effect on the current.

-

-

Data Analysis: Measure the reduction in the peak current amplitude in the presence of the antagonist to determine its potency (e.g., IC50).

Conclusion

Thiocyclam's classification as a nereistoxin analogue insecticide is well-established, based on its chemical structure, metabolic activation to nereistoxin, and its specific mode of action as a nicotinic acetylcholine receptor channel blocker. This technical guide has provided a detailed overview of these core principles, supported by quantitative data and standardized experimental protocols. A thorough understanding of this classification and mechanism is critical for the development of novel insecticides, the management of insecticide resistance, and the assessment of toxicological risks.

References

- 1. Thiocyclam | 31895-21-3 | Benchchem [benchchem.com]

- 2. Nereistoxin - Wikipedia [en.wikipedia.org]

- 3. Nereistoxin|1631-58-9|Research Chemical [benchchem.com]

- 4. Nereistoxin | C5H11NS2 | CID 15402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. harvest.usask.ca [harvest.usask.ca]

- 6. Thiocyclam | C5H11NS3 | CID 35970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. The physiology of the nicotinic acetylcholine receptor and its importance in the administration of anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. bepls.com [bepls.com]

- 11. entomol.org [entomol.org]

- 12. rayfull.com [rayfull.com]

- 13. Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocyclam is a selective insecticide belonging to the nereistoxin analogue chemical class. It is recognized for its broad-spectrum efficacy against a variety of chewing and sucking insect pests.[1] Formulations of Thiocyclam, commonly as Thiocyclam Hydrogen Oxalate, are utilized in agriculture to protect crops such as rice, vegetables, and fruit trees.[2][3] This technical guide provides an in-depth overview of the primary insecticidal spectrum of Thiocyclam, supported by available quantitative data, detailed experimental protocols for efficacy testing, and visualizations of its mode of action and experimental workflows.

Thiocyclam acts as a selective insecticide with contact, stomach, and systemic action.[2] It functions by blocking the nicotinic acetylcholine receptors (nAChR) in the central nervous system of insects, leading to paralysis and eventual death. This mode of action is distinct from many other insecticide classes, making it a useful tool in resistance management programs.[4] The insecticide has a lasting effect of 7 to 14 days against lepidopteran and coleopteran pests.[2][3]

Data Presentation: Efficacy of Thiocyclam Formulations

Table 1: Insecticidal Efficacy of Thiocyclam (LC50 Values)

| Target Pest | Order | Family | Life Stage | LC50 Value | Exposure Time | Bioassay Method |

| Tuta absoluta (Tomato leaf miner) | Lepidoptera | Gelechiidae | Egg | 154.98 mg a.i./L | - | Leaf Dip |

| Tuta absoluta (Tomato leaf miner) | Lepidoptera | Gelechiidae | 3rd Instar Larva | 65.17 mg a.i./L | - | Leaf Dip |

| Tuta absoluta (Tomato leaf miner) | Lepidoptera | Gelechiidae | Pupa | 105.66 mg a.i./L | - | Not Specified |

| Liriomyza sativae (Vegetable leaf miner) | Diptera | Agromyzidae | Larva | LC10: 49.15 mg a.i./L | - | Leaf Dip |

| Liriomyza sativae (Vegetable leaf miner) | Diptera | Agromyzidae | Larva | LC20: 87.1 mg a.i./L | - | Leaf Dip |

| Liriomyza sativae (Vegetable leaf miner) | Diptera | Agromyzidae | Larva | LC30: 131.5 mg a.i./L | - | Leaf Dip |

Table 2: Acute Toxicity of Thiocyclam to Non-Target Organisms

| Organism | Species | Type | LD50/LC50 Value |

| Rat (male) | Rattus norvegicus | Oral LD50 | 399 mg/kg |

| Rat (female) | Rattus norvegicus | Oral LD50 | 370 mg/kg |

| Rat (male) | Rattus norvegicus | Dermal LD50 | 1000 mg/kg |

| Rat (female) | Rattus norvegicus | Dermal LD50 | 880 mg/kg |

| Mouse (male) | Mus musculus | Oral LD50 | 273 mg/kg |

| Quail | - | Oral LD50 | 3.45 mg/kg |

| Carp | Cyprinus carpio | 96h LC50 | 1.01 mg/L |

| Trout | Oncorhynchus mykiss | 96h LC50 | 0.04 mg/L |

| Daphnia | Daphnia magna | 48h LC50 | 2.01 mg/L |

| Green Algae | - | 96h EC50 | 3.3 mg/L |

| Bee | Apis mellifera | Oral LD50 (24h) | 11.9 µg a.i./bee |

Primary Insecticidal Spectrum

Thiocyclam formulations are effective against a broad range of insect pests, primarily targeting chewing and sucking insects. The primary insecticidal spectrum includes, but is not limited to, the following orders and families:

-

Lepidoptera: This order includes moths and butterflies, with their larval stages (caterpillars) being significant agricultural pests. Thiocyclam is effective against species such as the rice stem borer, rice leaf roller, pink stem borer, diamondback moth, armyworms, and cutworms.[3][5][6]

-

Coleoptera: This order comprises beetles and weevils. Thiocyclam shows efficacy against various coleopteran pests, including the Colorado potato beetle and sugar beet weevil.[7][8]

-

Hemiptera: This order includes true bugs, aphids, whiteflies, leafhoppers, and planthoppers. These are primarily sucking pests that can cause significant damage and transmit plant diseases. Thiocyclam is effective against aphids, whiteflies, leafhoppers, and jassids.[1][5][6]

-

Thysanoptera: This order includes thrips, which are small insects that feed on plant sap and can cause cosmetic damage and transmit viruses. Thiocyclam is effective against various thrips species.[5][6]

-

Diptera: This order includes flies, and certain species have larval stages that are agricultural pests. Thiocyclam has shown efficacy against leaf miners.[5]

Experimental Protocols

The determination of the insecticidal spectrum and efficacy of Thiocyclam formulations relies on standardized bioassay procedures. The following are detailed methodologies for key experiments.

Contact Toxicity Bioassay (Topical Application)

This method assesses the toxicity of Thiocyclam when it comes into direct contact with the insect cuticle.

-

Objective: To determine the median lethal dose (LD50) of Thiocyclam through direct contact.

-

Materials:

-

Technical grade Thiocyclam

-

Acetone (or another suitable volatile solvent)

-

Microliter syringe or microapplicator

-

Test insects of a uniform age and size

-

Petri dishes or ventilated containers

-

Rearing cages and insect diet

-

-

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of Thiocyclam in acetone. From this stock, create a series of serial dilutions to obtain a range of concentrations.

-

Insect Selection and Acclimatization: Select healthy, uniform-sized insects (e.g., third-instar larvae or adults). Acclimatize them to the laboratory conditions (temperature, humidity, and light) for at least 24 hours before the experiment.

-

Application of Insecticide: Using a microliter syringe or microapplicator, apply a precise volume (typically 1 µL) of each Thiocyclam dilution to the dorsal thorax of each insect. A control group should be treated with the solvent only.

-

Observation: After application, place the treated insects in clean petri dishes or ventilated containers with a food source.

-

Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.

-

Data Analysis: Correct for control mortality using Abbott's formula. Use probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the test population.

-

Stomach Toxicity Bioassay (Leaf Dip Method)

This method evaluates the toxicity of Thiocyclam when ingested by the insect.

-

Objective: To determine the median lethal concentration (LC50) of Thiocyclam through ingestion.

-

Materials:

-

Thiocyclam formulation (e.g., soluble powder)

-

Distilled water with a non-ionic surfactant

-

Leaf discs from the host plant of the test insect

-

Forceps

-

Filter paper

-

Petri dishes

-

Test insects

-

-

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of the Thiocyclam formulation in distilled water with a surfactant. Create a series of dilutions from the stock solution.

-

Leaf Disc Preparation: Cut uniform leaf discs from fresh, untreated host plant leaves.

-

Treatment of Leaf Discs: Using forceps, dip each leaf disc into a test solution for a standardized time (e.g., 10-30 seconds). Allow the treated discs to air-dry on filter paper. A control group of leaf discs should be dipped in the water and surfactant solution only.

-

Exposure of Insects: Place one treated leaf disc in each petri dish. Introduce a known number of test insects (e.g., 10-20 larvae) into each dish.

-

Observation and Mortality Assessment: Maintain the petri dishes under controlled laboratory conditions. Record mortality at 24, 48, and 72 hours.

-

Data Analysis: Correct for control mortality and use probit analysis to determine the LC50 value.

-

Systemic Activity Bioassay

This method assesses the ability of Thiocyclam to be absorbed by the plant and translocated to other tissues, where it can then affect the target pest.

-

Objective: To evaluate the systemic insecticidal activity of Thiocyclam.

-

Materials:

-

Potted host plants

-

Thiocyclam formulation

-

Test insects

-

Cages to enclose the plants

-

-

Procedure:

-

Plant Treatment: Apply the Thiocyclam formulation to the soil of the potted plants as a drench or incorporate granules into the growing medium. A control group of plants should receive only water.

-

Translocation Period: Allow a specific period (e.g., 3-7 days) for the plant to absorb and translocate the insecticide.

-

Insect Infestation: After the translocation period, infest the plants with a known number of test insects. Enclose the plants in cages to prevent the insects from escaping.

-

Observation and Data Collection: Monitor the insect population on the treated and control plants over time. Record data on insect mortality, feeding damage, and any developmental effects.

-

Data Analysis: Compare the insect mortality and plant damage between the Thiocyclam-treated and control plants to determine the systemic efficacy.

-

Mandatory Visualizations

Signaling Pathway of Thiocyclam's Mode of Action

Caption: Mode of Action of Thiocyclam at the Insect Synapse.

Experimental Workflow for Determining LC50

References

- 1. boerenlandvogels.nl [boerenlandvogels.nl]

- 2. Drosophila nicotinic acetylcholine receptor subunits and their native interactions with insecticidal peptide toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Nicotinic Acetylcholine Receptor Alpha6 Contributes to Antiviral Immunity via IMD Pathway in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiocyclam hydrogen oxalate insecticida 50 wp - Youge Biotech-Chinese pesticide supplier offering insecticides, fungicides, herbicides, and plant growth regulators for agricultural use. [yougebiotech.com]

- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. ijbs.com [ijbs.com]

Thiocyclam's Gateway to Toxicity: A Technical Dissection of Contact vs. Stomach Poisoning

For Immediate Release

A Deep Dive into the Insecticidal Action of Thiocyclam, a Nereistoxin Analogue

This technical guide provides an in-depth analysis of the mode of entry of thiocyclam, a selective insecticide belonging to the nereistoxin analogue class. Primarily targeting chewing and sucking insect pests, thiocyclam's efficacy is attributed to its dual action as both a contact and stomach poison. This document, intended for researchers, scientists, and drug development professionals, synthesizes available quantitative data, details experimental methodologies for toxicity assessment, and visualizes the underlying biochemical pathways.

Thiocyclam operates as a pro-insecticide, meaning it is converted into its active form, nereistoxin, within the insect's body.[1][2] Nereistoxin then exerts its toxic effect by blocking the nicotinic acetylcholine receptor (nAChR) ion channel in the insect's central nervous system, leading to paralysis and eventual death.[1][2][3] This disruption of nerve signal transmission is the ultimate cause of mortality, regardless of the initial mode of entry into the insect.

Quantitative Analysis: Contact vs. Stomach Toxicity

The relative contribution of contact and stomach poisoning to thiocyclam's overall insecticidal activity can be quantified by comparing the median lethal dose (LD50) or median lethal concentration (LC50) values obtained through different experimental bioassays. Topical application assays are indicative of contact toxicity, while diet incorporation or oral administration assays measure stomach poison efficacy.

A study on the non-target pollinator species Bombus atratus (a species of bumblebee) provides a direct comparison of the two routes of entry for thiocyclam hydrogen oxalate. The topical LD50 was determined to be 0.244 µ g/bee , while the oral LD50 was found to be significantly lower at 0.056 µ g/bee .[4] This suggests that, for this species, thiocyclam is substantially more toxic when ingested than when absorbed through the cuticle.

| Insect Species | Developmental Stage | Bioassay Method | Toxicity Metric | Value | Reference |

| Bombus atratus | Adult Worker | Topical Application | LD50 | 0.244 µ g/bee | [4] |

| Bombus atratus | Adult Worker | Oral Administration | LD50 | 0.056 µ g/bee | [4] |

| Tuta absoluta | Egg | Leaf Dipping | LC50 | 175.327 ppm | [5] |

| Tuta absoluta | 3rd Instar Larvae | Spraying | LC50 | 28.67 ppm | [6] |

| Tuta absoluta | 3rd Instar Larvae | Leaf Dip | LC50 | 65.17 mg a.i./L | [7] |

| Agrotis ipsilon | 2nd Instar Larvae | Leaf Dipping | LC50 | 4.46 mg/L | [8] |

Experimental Protocols

To elucidate the distinct contributions of contact and stomach poisoning, specific bioassays are employed. The following are detailed methodologies for conducting such key experiments.

Topical Application Bioassay (Contact Toxicity)

This method is designed to measure the intrinsic toxicity of a substance when applied directly to the insect's cuticle.

Topical Application Workflow for LD50 Determination.

Diet Incorporation Bioassay (Stomach Toxicity)

This method assesses the toxicity of an insecticide when ingested by the target insect as part of its food.

References

- 1. Thiocyclam | 31895-21-3 | Benchchem [benchchem.com]

- 2. Nereistoxin - Wikipedia [en.wikipedia.org]

- 3. awiner.com [awiner.com]

- 4. Acute lethal effect of the commercial formulation of the insecticides Imidacloprid, Spinosad y Thiocyclam hidrogenoxalate in Bombus atratus (Hymenoptera: Apidae) workers [scielo.sa.cr]

- 5. Lethal and sublethal effects of Thiocyclam hydrogen oxalate and Flubendimide on the population growth parameters and population projection of Tuta absoluta (Lepidoptera: Gelechiidae) [jesi.areeo.ac.ir]

- 6. bepls.com [bepls.com]

- 7. entomol.org [entomol.org]

- 8. researchgate.net [researchgate.net]

Thiocyclam Hydrogen Oxalate: A Technical Guide for Researchers

An In-depth Examination of the Molecular Characteristics, Mechanism of Action, and Experimental Protocols for the Nereistoxin Analogue Insecticide.

This technical guide provides a comprehensive overview of Thiocyclam hydrogen oxalate, a nereistoxin analogue insecticide. It is intended for researchers, scientists, and professionals in drug development and toxicology. This document details the compound's physicochemical properties, mechanism of action, synthesis, and toxicological profile, supported by experimental methodologies and data.

Core Chemical and Physical Properties

Thiocyclam hydrogen oxalate is the oxalate salt of thiocyclam, a synthetic analogue of the natural toxin nereistoxin. It is a selective insecticide with both contact and stomach action.

| Property | Data | Reference(s) |

| Molecular Formula | C₇H₁₃NO₄S₃ | [1][2] |

| Molecular Weight | 271.36 g/mol | [1][2] |

| CAS Number | 31895-22-4 | [2] |

| Appearance | Colorless, odorless crystalline powder | |

| Melting Point | 125–128 °C (with decomposition) | |

| Water Solubility | 16,300 mg/L (at 20 °C, pH 7) | [1] |

| Organic Solvent Solubility (at 20°C) | Methanol: 17,000 mg/L Ethanol: 1,900 mg/L Acetone: 500 mg/L Hexane: 10 mg/L | [1] |

Mechanism of Action: Nicotinic Acetylcholine Receptor Blockade

Thiocyclam hydrogen oxalate functions as a pro-insecticide. In the insect's body, it is metabolized to the active compound, nereistoxin. Nereistoxin and its analogues are known to interact with the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[3][4]

The primary mode of action is the blockade of the nAChR ion channel.[5] This interaction prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting cholinergic transmission at the synapse. The resulting disruption of nerve signal propagation leads to paralysis and ultimately the death of the insect.[3] Interestingly, the compound exhibits a dualistic effect; it acts as an nAChR agonist at low concentrations and as an antagonist (channel blocker) at higher concentrations.[3][6][7]

Experimental Protocols

Synthesis of Thiocyclam Hydrogen Oxalate

The commercial synthesis of Thiocyclam hydrogen oxalate is a multi-step process. A common method involves the cyclization of a precursor followed by salt formation with oxalic acid.

Representative Protocol: Acute Oral Toxicity Study in Rodents

This protocol is a representative methodology based on published studies investigating the toxicity of Thiocyclam hydrogen oxalate.

-

Animal Model: Healthy, adult mice (e.g., Swiss albino), 8-10 weeks old, of a single sex to minimize variability.

-

Acclimatization: Animals are acclimatized for at least one week prior to the study, housed in standard cages with controlled temperature (22 ± 3°C), humidity, and a 12-hour light/dark cycle. Standard pellet diet and water are provided ad libitum.

-

Dose Preparation: Thiocyclam hydrogen oxalate powder (e.g., 50% w/w) is dissolved in tap water to achieve the desired concentration. For a dose of 100 mg/kg, a stock solution is prepared accordingly.

-

Grouping and Administration:

-

Control Group (n=10): Receives the vehicle (tap water) only.

-

Treatment Group (n=10): Receives 100 mg/kg of Thiocyclam hydrogen oxalate.

-

Administration is performed orally via gavage. The volume administered is based on the animal's body weight, recorded immediately before dosing.

-

-

Observation:

-

Animals are observed continuously for the first 4 hours post-dosing for clinical signs of toxicity (e.g., tremors, salivation, changes in motor activity).

-

Subsequently, observations are made daily for 14 days. Body weight is recorded daily.

-

-

Endpoint and Analysis:

-

At the end of the 14-day observation period, animals are euthanized.

-

A gross necropsy is performed, and key organs (liver, kidneys) are excised and weighed. The organ-to-body weight ratio (organosomatic index) is calculated.

-

Organs are fixed in 10% buffered formalin for histopathological examination. Tissues are processed, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic analysis.

-

Toxicological Data

Thiocyclam hydrogen oxalate exhibits moderate toxicity. The following table summarizes key toxicological endpoints from various studies.

| Parameter | Species / System | Value | Reference(s) |

| Acute Oral Toxicity | Nubian Goat Kids | Fatal at a single dose of 250 mg/kg. | [7] |

| Sub-chronic Oral Toxicity | Nubian Goat Kids | Doses of 50 mg/kg/day were fatal within 13 days. | [7] |

| LC₅₀ (Lethal Concentration) | Tuta absoluta (eggs) | 175.327 ppm | [8] |

| Observed Effects (Goats) | Nubian Goat Kids | Profuse salivation, tremors, staggering, convulsions. | [7] |

| Histopathological Findings | Mice (100 mg/kg for 14 days) | Liver: Hydropic degeneration of hepatocytes. Kidney: Moderate vascular congestion, mild tubular epithelial degeneration. | |

| Human Toxicity | Case Report | Ingestion associated with rhabdomyolysis and acute kidney injury. | [3][6] |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of Thiocyclam hydrogen oxalate in technical materials and formulations.

Representative HPLC Protocol

References

- 1. Thiocyclam oxalate (Ref: SAN 1551) [sitem.herts.ac.uk]

- 2. Thiocyclam Hydrogen Oxalate 50% SP Insecticide | Silkworm Toxin-Based Pest Control - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]

- 3. Rhabdomyolysis and acute kidney injury associated with thiocyclam hydrogen oxalate (Evisect) poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiocyclam [sitem.herts.ac.uk]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. bioinfopublication.org [bioinfopublication.org]

- 8. Nereistoxin and cartap neurotoxicity attributable to direct block of the insect nicotinic receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Transport of Thiocyclam in Agricultural Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocyclam is a selective insecticide derived from nereistoxin, a natural toxin found in the marine segmented worm Lumbriconereis heteropoda. It is effective against a range of chewing and sucking insect pests in various agricultural crops. Understanding the environmental fate and transport of Thiocyclam is crucial for assessing its potential ecological impact and ensuring its safe and sustainable use in agriculture. This technical guide provides a comprehensive overview of the current knowledge on the environmental behavior of Thiocyclam, including its degradation pathways, mobility in soil and water, and the experimental protocols used to evaluate these processes.

Physicochemical Properties and Environmental Mobility

The environmental transport of Thiocyclam is governed by its physicochemical properties, which influence its partitioning between soil, water, and air. A key parameter for assessing pesticide mobility in soil is the organic carbon-water partition coefficient (Koc). For Thiocyclam-hydrogen oxalate, a Koc value of 10 has been reported, suggesting it has very high mobility in soil and a low potential for adsorption to soil organic matter.[1] This low adsorption indicates a potential for leaching into groundwater.

Table 1: Physicochemical and Mobility Data for Thiocyclam

| Parameter | Value | Interpretation | Source |

| Organic Carbon-Water Partition Coefficient (Koc) | 10 | Very High Mobility | [1] |

| Soil Dissipation Half-Life (DT50) | 1 day | Non-persistent | [1] |

| Aqueous Photolysis Half-Life (DT50) | 0.277 days (at water surface under sunlight) | Non-persistent in sunlit surface waters | [1] |

| Aqueous Hydrolysis Half-Life (DT50) | 0.004 days (at 25°C, pH 5) | Rapid hydrolysis in acidic water | [1] |

| 0.116 days (at 25°C, pH 7-9) | Moderate hydrolysis in neutral to alkaline water | [1] |

Degradation in Agricultural Ecosystems

Thiocyclam undergoes degradation in the environment through biotic and abiotic processes, including biodegradation, hydrolysis, and photolysis. The primary degradation product of Thiocyclam is nereistoxin, which is known to be more persistent in the environment than the parent compound.[2]

Biodegradation

Biodegradation is a key process in the dissipation of Thiocyclam in soil. Studies have shown that Thiocyclam is not persistent in soil, with a reported dissipation half-life (DT50) of just one day.[1] The initial step in the biodegradation of Thiocyclam is the cleavage of the oxalate group (in the case of Thiocyclam-hydrogen oxalate) and the opening of the trithiane ring to form nereistoxin. Further microbial degradation of nereistoxin can occur, although it is considered to be more persistent than Thiocyclam.

A simplified logical diagram of the initial biodegradation step is presented below:

Caption: Initial biodegradation of Thiocyclam to Nereistoxin.

Abiotic Degradation: Hydrolysis and Photolysis

Thiocyclam is susceptible to degradation by both hydrolysis and photolysis.

Hydrolysis: The rate of hydrolysis is pH-dependent. Thiocyclam hydrolyzes rapidly in acidic water, with a reported DT50 of 0.004 days at pH 5 and 25°C. In neutral to alkaline waters (pH 7-9), the hydrolysis rate is slower, with a DT50 of 0.116 days at 25°C.[1]

Photolysis: In the presence of sunlight, Thiocyclam undergoes rapid photolytic degradation in water. The photolysis DT50 at the water surface is reported to be 0.277 days.[1]

The following diagram illustrates the key degradation pathways of Thiocyclam in the environment.

Caption: Major degradation pathways of Thiocyclam.

Experimental Protocols

Standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are essential for generating reliable and comparable data on the environmental fate of pesticides.

Soil Adsorption/Desorption (OECD Guideline 106)

This guideline details a batch equilibrium method to determine the adsorption and desorption of a chemical in soil.

Methodology:

-

Soil Selection: A minimum of five different soil types with varying properties (e.g., organic carbon content, pH, clay content, and texture) are selected.

-

Test Substance Preparation: A stock solution of Thiocyclam (radiolabeled or non-labeled) is prepared in a 0.01 M CaCl2 solution, which acts as a background electrolyte and mimics the ionic strength of soil solution.

-

Adsorption Phase:

-

Known masses of air-dried and sieved soil are placed in centrifuge tubes.

-

A specific volume of the Thiocyclam solution is added to each tube.

-

The tubes are agitated in the dark at a constant temperature (e.g., 20-25°C) for a predetermined equilibration time.

-

After equilibration, the soil suspension is separated by centrifugation.

-

The concentration of Thiocyclam remaining in the supernatant is analyzed using a suitable analytical method (e.g., HPLC or LC-MS/MS).

-

The amount of Thiocyclam adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

-

-

Desorption Phase:

-

After the adsorption phase, the supernatant is removed, and a fresh solution of 0.01 M CaCl2 is added to the soil pellet.

-

The tubes are agitated again for the same equilibration period.

-

The concentration of Thiocyclam in the supernatant is measured to determine the amount desorbed.

-

-

Data Analysis: The soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated from the adsorption data.

The workflow for a typical soil adsorption/desorption study is visualized below.

Caption: Workflow for Soil Adsorption/Desorption Study (OECD 106).

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline is used to determine the rate and pathway of biodegradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil Selection and Preparation: Representative agricultural soils are collected, sieved, and their moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: The test soil is treated with Thiocyclam (typically radiolabeled to facilitate tracking of metabolites) at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) in flasks that allow for the continuous supply of air and the trapping of evolved CO2.

-

Anaerobic: The soil is incubated under aerobic conditions for a period (e.g., 30 days) to allow for the depletion of oxygen, after which the flasks are purged with an inert gas (e.g., nitrogen) to maintain anaerobic conditions.

-

-

Sampling and Analysis:

-

Soil samples are collected at various time intervals throughout the incubation period.

-

The samples are extracted with appropriate solvents to separate the parent Thiocyclam and its degradation products.

-

The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

-

The amount of evolved 14CO2 is measured to determine the extent of mineralization.

-

Non-extractable residues are quantified by combusting the extracted soil.

-

-

Data Analysis: The rate of degradation of Thiocyclam and the formation and decline of its major metabolites are determined. The dissipation time 50% (DT50) and DT90 values are calculated.

A diagram outlining the workflow for a soil biodegradation study is provided below.

Caption: Workflow for Soil Biodegradation Study (OECD 307).

Conclusion

Thiocyclam is a non-persistent insecticide in agricultural ecosystems, undergoing rapid degradation through biotic and abiotic pathways. Its primary metabolite, nereistoxin, exhibits greater persistence. The high mobility of Thiocyclam, as indicated by its low Koc value, suggests a potential for leaching, which warrants careful management practices to mitigate the risk of groundwater contamination. The standardized experimental protocols outlined in this guide are fundamental for generating the necessary data to conduct thorough environmental risk assessments and to ensure the responsible use of Thiocyclam in agriculture. Further research should focus on elucidating the complete degradation pathway of nereistoxin and on obtaining more comprehensive data on the adsorption of Thiocyclam in a wider range of soil types.

References

Methodological & Application

Application Note: Analytical Methods for the Determination of Thiocyclam Residues in Soil and Water

Introduction

Thiocyclam is a selective insecticide used to control a variety of insect pests in agriculture.[1] It acts as a proinsecticide, metabolizing into the active compound nereistoxin, which targets the insect's nervous system.[2][3] Due to its application on crops and potential for environmental runoff, the monitoring of Thiocyclam and its primary metabolite, nereistoxin, in soil and water is crucial for environmental safety and regulatory compliance. This document provides detailed protocols for the extraction and quantification of Thiocyclam residues from soil and water matrices using modern analytical techniques. For soil samples, the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is detailed.[4][5] For water samples, a protocol based on Solid-Phase Extraction (SPE) is provided.[6][7] Final analysis for both matrices is performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique known for its high sensitivity and selectivity.[8][9]

Section 1: Analysis of Thiocyclam in Soil